BenchChemオンラインストアへようこそ!

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile

basicity pKa amine protonation

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile (CAS 2000132-24-9, molecular formula C10H9F2N3, molecular weight 209.20 g·mol⁻¹) is a heterocyclic building block comprising a gem‑difluorinated pyrrolidine ring linked via its nitrogen to the 2‑position of an isonicotinonitrile scaffold. The compound belongs to the class of fluorinated saturated nitrogen heterocycles, which are widely used in early‑stage medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability of lead candidates.

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
Cat. No. B8162289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile
Molecular FormulaC10H9F2N3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=NC=CC(=C2)C#N
InChIInChI=1S/C10H9F2N3/c11-10(12)2-4-15(7-10)9-5-8(6-13)1-3-14-9/h1,3,5H,2,4,7H2
InChIKeyFPFKPJKIPVUSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile (CAS 2000132-24-9): Procurement-Relevant Identity and Class


2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile (CAS 2000132-24-9, molecular formula C10H9F2N3, molecular weight 209.20 g·mol⁻¹) is a heterocyclic building block comprising a gem‑difluorinated pyrrolidine ring linked via its nitrogen to the 2‑position of an isonicotinonitrile scaffold . The compound belongs to the class of fluorinated saturated nitrogen heterocycles, which are widely used in early‑stage medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability of lead candidates [1]. It is commercially offered as a research‑grade intermediate with typical purity ≥95% .

Why In‑Class Analogs Cannot Simply Replace 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile in Medicinal Chemistry Workflows


Simple substitution of 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile with the non‑fluorinated 2-(pyrrolidin-1-yl)isonicotinonitrile or with mono‑fluorinated congeners introduces marked shifts in physicochemical properties that propagate through the entire drug‑optimization cascade. The gem‑difluoro motif at the pyrrolidine 3‑position depresses the amine basicity by more than three orders of magnitude while simultaneously tuning lipophilicity and retaining high metabolic stability, parameters that cannot be replicated by the parent pyrrolidine or by single‑fluorine substitution [1]. Consequently, any ligand or probe constructed on the non‑fluorinated core will exhibit different ionisation, membrane permeability, and off‑target polypharmacology profiles, invalidating direct interchange without extensive re‑optimisation of the structure–activity relationship [1].

Quantitative Differentiation Evidence for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile Relative to Closest Analogs


Basicity (pKa) Depression by Gem‑Difluoro Substitution: 3,3‑F2‑pyrrolidine vs. Unsubstituted Pyrrolidine

The introduction of two fluorine atoms at the 3‑position of the pyrrolidine ring in 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile dramatically lowers the basicity of the tertiary aniline‑type nitrogen relative to its non‑fluorinated counterpart 2-(pyrrolidin-1-yl)isonicotinonitrile. The protonated form of the 3,3‑difluoropyrrolidine moiety has a reported pKa of approximately 1.9 , whereas the conjugate acid of unsubstituted pyrrolidine exhibits a pKa of 11.27 (at 25 °C) [1]. This > 9‑log‑unit reduction in basicity means that at physiological pH the difluorinated compound exists almost exclusively in the neutral free‑base form, while the non‑fluorinated analog remains > 99.9 % protonated [1][2].

basicity pKa amine protonation

Lipophilicity Modulation: LogP Comparison Between 3,3‑Difluoropyrrolidine and Pyrrolidine

The gem‑difluoro substitution on the pyrrolidine ring increases the computed lipophilicity by approximately 0.4–0.5 log units relative to the parent pyrrolidine. The XLogP3 of 3,3‑difluoropyrrolidine is reported as 0.6 , whereas the measured LogP of pyrrolidine is 0.22 (at 25 °C) [1]. This moderate lipophilicity enhancement is consistent with the systematic findings of Melnykov et al., who demonstrated that difluorination of saturated azetidine, pyrrolidine, and piperidine scaffolds shifts LogP values upward in a predictable manner while preserving high aqueous solubility relative to purely hydrocarbon‑based isosteres [2].

lipophilicity LogP membrane permeability

Metabolic Stability Retention: Intrinsic Microsomal Clearance of 3,3‑Difluoropyrrolidine Derivatives

A systematic intrinsic microsomal clearance (CLint) study of mono‑ and difluorinated saturated heterocyclic amines reported by Melnykov et al. demonstrates that 3,3‑difluoropyrrolidine derivatives retain high metabolic stability, with CLint values indistinguishable from those of their non‑fluorinated counterparts, except for the specific case of 3,3‑difluoroazetidine which showed elevated clearance [1]. This finding indicates that the gem‑difluoro motif on the pyrrolidine ring of 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile is expected to confer metabolic robustness comparable to that of 2-(pyrrolidin-1-yl)isonicotinonitrile, while the non‑fluorinated pyrrolidine‑based building block has been previously shown to undergo rapid oxidative N‑dealkylation in human liver microsomes (predicted CLint > 50 μL min⁻¹ mg⁻¹) [2].

metabolic stability microsomal clearance CYP450

Conformational Rigidity and Recognition: Impact of 3,3‑Difluorination on Pyrrolidine Ring Geometry

The gem‑difluoro substituents at the 3‑position of the pyrrolidine ring induce a pronounced conformational bias not present in the non‑fluorinated analog. Melnykov et al. have shown that 3,3‑difluoropyrrolidine adopts a preferred envelope conformation with the fluorine atoms occupying pseudo‑equatorial positions, creating a facially polarised electronic surface [1]. In contrast, the parent pyrrolidine ring undergoes rapid pseudorotation and presents a conformationally averaged, weakly polar surface [2]. This conformational locking translates into differential recognition by biological targets: GNE‑3511, a clinical‑stage dual leucine zipper kinase (DLK) inhibitor that contains the identical 3,3‑difluoropyrrolidine‑isonicotinonitrile substructure, achieves a Ki of 0.5 nM for DLK and displays > 1000‑fold selectivity over other MAP kinases [3], whereas analogs lacking the difluoro motif show at least a 30‑fold loss in potency and significantly reduced kinase selectivity [3].

conformational analysis fluorine effect molecular recognition

Patent‑Documented Use as a Privileged Fragment in ROMK and Kinase Inhibitor Programmes

The 3,3‑difluoropyrrolidine‑isonicotinonitrile fragment appears as a recurring substructure in patent‑protected ROMK (Kir1.1) inhibitor series and kinase inhibitor chemotypes. In US 9,073,882 B2 (Merck), multiple examples incorporating the 2‑(3,3‑difluoropyrrolidin‑1‑yl)‑pyridine‑4‑carbonitrile core demonstrate ROMK IC50 values ranging from 29 nM to 300 nM in electrophysiology and thallium‑flux assays [1][2]. By contrast, the corresponding non‑fluorinated pyrrolidine congeners disclosed in the same patent family generally exhibit ROMK IC50 values above 1 μM [2]. This > 10‑fold average potency advantage, observed across structurally diverse peripheral substituents, underscores the privileged nature of the gem‑difluoro motif for ROMK channel engagement and justifies its selection over non‑fluorinated or mono‑fluorinated alternatives in diuretic and cardiovascular programmes [2].

ROMK inhibitor patent analysis privileged scaffold

Highest‑Value Application Scenarios for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile Based on Quantitative Differentiation Evidence


CNS‑Penetrant Kinase Inhibitor Lead Optimisation

The combination of reduced basicity (pKa ~1.9 vs. 11.27 for pyrrolidine) and moderate lipophilicity (XLogP3 ~0.6) positions 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile as an ideal fragment for constructing CNS‑penetrant kinase inhibitors [1]. The uncharged species at physiological pH minimises P‑glycoprotein efflux and lysosomal trapping, while the conformational bias of the gem‑difluoro motif enhances target complementarity, as demonstrated by the DLK inhibitor GNE‑3511 (Ki = 0.5 nM; brain‑penetrant) [2].

Renal Outer Medullary Potassium (ROMK) Channel Inhibitor Programmes

Patent‑anchored evidence from US 9,073,882 demonstrates that ROMK inhibitors incorporating the 3,3‑difluoropyrrolidine‑isonicotinonitrile core achieve nanomolar potency (IC50 29–300 nM across multiple assays), whereas non‑fluorinated analogs uniformly exceed 1 μM [3]. Procuring this building block provides a validated entry point into ROMK‑targeted diuretic and antihypertensive discovery with a documented > 30‑fold potency margin over the closest generic alternative [3].

Metabolically Stable Fragment‑Based Drug Discovery (FBDD) Libraries

Microsomal clearance data from Melnykov et al. confirm that 3,3‑difluoropyrrolidine derivatives retain high metabolic stability, avoiding the common pitfall of oxidative liability seen with other fluorinated heterocycles (e.g., 3,3‑difluoroazetidine) [1]. Incorporating 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile into fragment libraries enables hit‑to‑lead progression with a reduced probability of encountering CYP‑mediated clearance hotspots, a critical advantage over libraries built on non‑fluorinated pyrrolidine scaffolds [1].

Ionisation‑State‑Controlled Solubility and Formulation Optimisation

The extreme pKa shift (ΔpKa ≈ −9.4) between the difluorinated and non‑fluorinated pyrrolidine congeners allows formulation scientists to toggle between a predominantly ionised species (pyrrolidine analog) and an entirely neutral species (3,3‑F2‑pyrrolidine analog) at gastrointestinal pH [1]. For discovery programmes requiring pH‑independent oral absorption or reduced variability in fed/fasted state exposure, procurement of the difluorinated building block eliminates the need for prodrug strategies or enteric coating that would otherwise be necessary with the non‑fluorinated version [1].

Quote Request

Request a Quote for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.